

# A Comparative Analysis of the Oxidizing Strength of Selenic and Sulfuric Acids

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## Compound of Interest

Compound Name: Selenic acid

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This guide provides a comprehensive comparison of the oxidizing properties of **selenic acid** ( $\text{H}_2\text{SeO}_4$ ) and sulfuric acid ( $\text{H}_2\text{SO}_4$ ). The information presented is intended to assist researchers in selecting the appropriate reagent for specific oxidative processes, with a focus on objective performance data and underlying chemical principles.

## Executive Summary

**Selenic acid** is a significantly more potent oxidizing agent than sulfuric acid. This difference is quantitatively supported by their standard electrode potentials and qualitatively demonstrated by their respective reactivities with various substrates. Notably, hot, concentrated **selenic acid** can oxidize substances that are inert to even hot, concentrated sulfuric acid, such as gold and chloride ions. While both are strong acids, their oxidizing capabilities diverge considerably, making **selenic acid** suitable for more challenging oxidations.

## Quantitative Comparison of Oxidizing Strength

The oxidizing power of an acid is best understood by its standard electrode potential ( $E^\circ$ ), which measures the tendency of a species to be reduced. A higher positive  $E^\circ$  value indicates a stronger oxidizing agent.

Half-Reaction	Standard Electrode Potential (E°)	Reference
$\text{H}_2\text{SeO}_4 + 2\text{H}^+ + 2\text{e}^- \rightleftharpoons \text{H}_2\text{SeO}_3 + \text{H}_2\text{O}$	+1.15 V	[1]
$\text{SO}_4^{2-} + 4\text{H}^+ + 2\text{e}^- \rightleftharpoons \text{SO}_2(\text{g}) + 2\text{H}_2\text{O}$ (in conc. $\text{H}_2\text{SO}_4$ )	+0.17 V	

The substantially higher positive standard electrode potential for **selenic acid** (+1.15 V) compared to that of concentrated sulfuric acid (+0.17 V) provides clear quantitative evidence of its superior oxidizing strength.

## Key Experimental Evidence

The difference in oxidizing power is most evident in their reactions with highly stable substances.

### Oxidation of Gold

One of the most cited examples demonstrating the superior strength of **selenic acid** is its ability to oxidize gold.

- **Selenic Acid:** Hot, concentrated **selenic acid** will dissolve gold, forming a yellow-orange solution of gold(III) selenate.[2][3][4]
  - Reaction:  $2\text{Au}(\text{s}) + 6\text{H}_2\text{SeO}_4(\text{conc}) \rightarrow \text{Au}_2(\text{SeO}_4)_3(\text{aq}) + 3\text{H}_2\text{SeO}_3(\text{aq}) + 3\text{H}_2\text{O}(\text{l})$ [4]
- **Sulfuric Acid:** Gold is inert to hot, concentrated sulfuric acid under any conditions.

### Oxidation of Halide Ions

**Selenic acid** is capable of oxidizing chloride ions to chlorine gas, a reaction not achieved by sulfuric acid.

- **Selenic Acid:**  $\text{H}_2\text{SeO}_4 + 2\text{H}^+ + 2\text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2(\text{g})$ [5]

- Sulfuric Acid: While hot, concentrated sulfuric acid can oxidize bromide and iodide ions, it is not a strong enough oxidant to oxidize chloride ions.[6] The reaction with sodium chloride simply produces hydrogen chloride gas through an acid-base displacement reaction.[7]

## Experimental Protocols

While detailed, side-by-side comparative studies are not prevalent in the literature, the protocols for demonstrating these key differences are well-established.

### Protocol 1: Oxidation of Gold with Concentrated Selenic Acid

- Objective: To demonstrate the dissolution of gold in hot, concentrated **selenic acid**.
- Materials:
  - Gold foil or wire (99.9% purity)
  - Concentrated **selenic acid** (~95%)
  - Heating mantle or hot plate
  - Glass reaction vessel (e.g., beaker or flask) with a fume hood.
- Procedure:
  - Place a small piece of gold foil into the reaction vessel.
  - Under a fume hood, carefully add a sufficient volume of concentrated **selenic acid** to fully immerse the gold.
  - Gently heat the solution. The reaction is reported to be slow, so sustained heating is necessary.[3][8]
  - Observe the formation of a yellow-orange solution, indicating the formation of gold(III) selenate.[3]

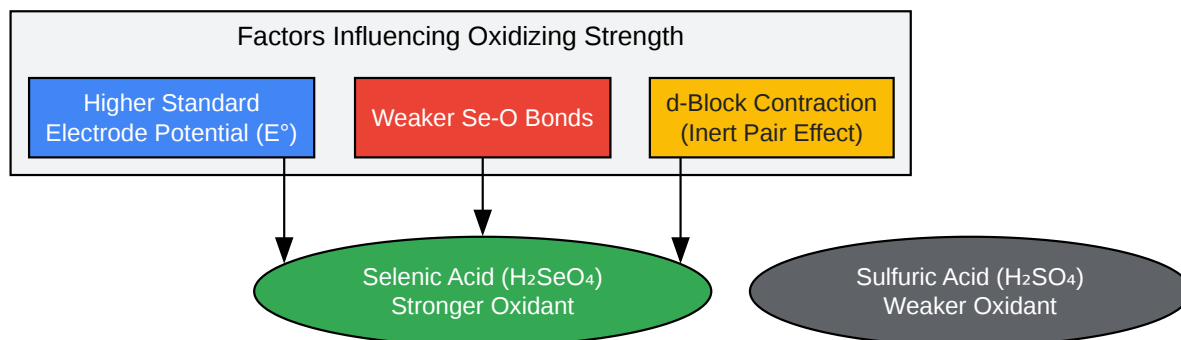
- Safety: **Selenic acid** is highly corrosive and toxic. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

## Protocol 2: Reaction of Concentrated Sulfuric Acid with Gold

- Objective: To demonstrate the inertness of gold to hot, concentrated sulfuric acid.
- Materials:
  - Gold foil or wire (99.9% purity)
  - Concentrated sulfuric acid (~98%)
  - Heating mantle or hot plate
  - Glass reaction vessel with a fume hood.
- Procedure:
  - Place a small piece of gold foil into the reaction vessel.
  - Under a fume hood, add concentrated sulfuric acid.
  - Heat the mixture, even to boiling.
  - Observe that no reaction occurs. The gold remains unchanged.

## Theoretical Basis for Oxidizing Strength

The difference in oxidizing power between selenic and sulfuric acid can be attributed to the electronic structure and bonding within the Se(VI) and S(VI) oxidation states.



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Caption: Factors contributing to the superior oxidizing strength of **selenic acid**.

The key factors include:

- **Weaker Covalent Bonds:** Selenium is a larger atom than sulfur. This results in longer and weaker Se-O bonds compared to the S-O bonds in sulfuric acid. The weaker bonds in **selenic acid** mean that less energy is required to break them during a reduction reaction, making the Se(VI) state less stable and more reactive as an oxidant.[1]
- **Relativistic and d-Block Contraction Effects:** For elements in the 4th period, like selenium, the poor shielding of the nucleus by the 3d electrons (d-block contraction) leads to a greater effective nuclear charge. This effect, combined with relativistic effects, destabilizes the highest oxidation states (like Se(VI)), making them more eager to accept electrons and be reduced.[1] This contributes to the higher oxidizing potential of **selenic acid** compared to its lighter congener, sulfuric acid.

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